molecular formula C14H10Cl4 B3027012 Benzene, 1,2-dichloro-4-((2,6-dichlorophenyl)methyl)-5-methyl- CAS No. 121107-83-3

Benzene, 1,2-dichloro-4-((2,6-dichlorophenyl)methyl)-5-methyl-

Cat. No.: B3027012
CAS No.: 121107-83-3
M. Wt: 320 g/mol
InChI Key: LTFCIVVNQPWJNC-UHFFFAOYSA-N
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Description

Benzene, 1,2-dichloro-4-((2,6-dichlorophenyl)methyl)-5-methyl- is an organic compound with a complex structure It is characterized by the presence of multiple chlorine atoms and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dichloro-4-((2,6-dichlorophenyl)methyl)-5-methyl- typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of strong electron-attracting groups and highly basic nucleophilic reagents . The reaction conditions are carefully controlled to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from simpler chlorinated benzene derivatives. The process often includes chlorination, methylation, and subsequent purification steps to achieve the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dichloro-4-((2,6-dichlorophenyl)methyl)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the replacement of chlorine atoms with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

Benzene, 1,2-dichloro-4-((2,6-dichlorophenyl)methyl)-5-methyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, 1,2-dichloro-4-((2,6-dichlorophenyl)methyl)-5-methyl- exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichlorobenzene: Another chlorinated benzene derivative with different substitution patterns.

    2,4-Dichlorophenoxybutyric acid: A compound with similar chlorine substitution but different functional groups.

Uniqueness

Benzene, 1,2-dichloro-4-((2,6-dichlorophenyl)methyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1,2-dichloro-4-[(2,6-dichlorophenyl)methyl]-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl4/c1-8-5-13(17)14(18)7-9(8)6-10-11(15)3-2-4-12(10)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFCIVVNQPWJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1CC2=C(C=CC=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074479
Record name Benzene, 1,2-dichloro-4-[(2,6-dichlorophenyl)methyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121107-83-3
Record name Benzene, 1,2-dichloro-4-((2,6-dichlorophenyl)methyl)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121107833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dichloro-4-[(2,6-dichlorophenyl)methyl]-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0074479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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